Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an ethynyl group, and a fluorine atom attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the ethynyl and fluorine substituents through selective reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can enhance binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,4S)-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of an ethynyl group.
Tert-butyl (2R,4S)-2-methyl-4-fluoropyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16FNO2 |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16FNO2/c1-5-9-6-8(12)7-13(9)10(14)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3/t8-,9-/m0/s1 |
InChI Key |
HWMFGFNYGXCRMZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#C)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#C)F |
Origin of Product |
United States |
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